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molecular formula C10H13B B1210543 1-Bromo-4-tert-butylbenzene CAS No. 3972-65-4

1-Bromo-4-tert-butylbenzene

Cat. No. B1210543
M. Wt: 213.11 g/mol
InChI Key: XHCAGOVGSDHHNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06852711B2

Procedure details

The reaction was done as described in General Method 12 using 1-bromo-4-tert-butyl-benzene (15 g), acetic acid (10 mL), nitric acid (6.5 g), and sulfuric acid (13 g). MS(APCI): 291.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step Two
Quantity
13 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH3:11])([CH3:10])[CH3:9])=[CH:4][CH:3]=1.[N+:12]([O-])([OH:14])=[O:13].S(=O)(=O)(O)O>C(O)(=O)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH3:11])([CH3:10])[CH3:9])=[CH:4][C:3]=1[N+:12]([O-:14])=[O:13]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(C)(C)C
Step Two
Name
Quantity
6.5 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
13 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
BrC1=C(C=C(C=C1)C(C)(C)C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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